5-Methylpyridine-3-boronic acid

Catalog No.
S716429
CAS No.
173999-18-3
M.F
C6H8BNO2
M. Wt
136.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methylpyridine-3-boronic acid

CAS Number

173999-18-3

Product Name

5-Methylpyridine-3-boronic acid

IUPAC Name

(5-methylpyridin-3-yl)boronic acid

Molecular Formula

C6H8BNO2

Molecular Weight

136.95 g/mol

InChI

InChI=1S/C6H8BNO2/c1-5-2-6(7(9)10)4-8-3-5/h2-4,9-10H,1H3

InChI Key

REONQWGHSQHTAC-UHFFFAOYSA-N

SMILES

B(C1=CC(=CN=C1)C)(O)O

Canonical SMILES

B(C1=CC(=CN=C1)C)(O)O

5-Methylpyridine-3-boronic acid is an organic compound with the molecular formula C6H8BNO2C_6H_8BNO_2 and a molecular weight of approximately 136.95 g/mol. It is classified as a boronic acid, which contains a boron atom bonded to a hydroxyl group and an organic moiety. The compound appears as a white to pale brown powder and is known for its utility in various

Here are some areas of scientific research where 5-MPBA is being studied:

  • Medicinal Chemistry: Researchers are investigating the potential of 5-MPBA as a building block for developing new drugs. The molecule's structure allows it to interact with various biological targets, making it a potential candidate for treating various diseases. PubChem, National Institutes of Health: )
  • Material Science: Researchers are exploring the potential of 5-MPBA for use in organic electronics and other materials applications. The molecule's unique properties, such as its ability to form bonds with other molecules, could be useful in developing new materials with specific functionalities. ScienceDirect, Applications of 5-Methyl-2-pyridylboronic Acid and its Derivatives in Medicinal Chemistry

  • Suzuki Coupling Reaction: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds. This reaction is facilitated by palladium catalysts and is essential in synthesizing complex organic molecules.
  • Boronic Acid Reactions: As a boronic acid, it can react with diols to form boronate esters, which are useful intermediates in organic synthesis.
  • Acid-Base Reactions: The presence of the boron atom allows for unique acid-base properties, making it reactive under certain conditions with bases to form stable complexes.

5-Methylpyridine-3-boronic acid exhibits notable biological activities, particularly in medicinal chemistry. Its derivatives have been studied for potential applications as:

  • Anticancer Agents: Some studies suggest that compounds derived from 5-methylpyridine-3-boronic acid may inhibit specific cancer cell lines by interfering with cellular signaling pathways.
  • Enzyme Inhibitors: The compound has shown promise as an inhibitor of certain enzymes, particularly proteases, which play crucial roles in various biological processes.

Several methods exist for synthesizing 5-methylpyridine-3-boronic acid:

  • Boronation of Pyridine Derivatives: One common method involves the direct boronation of 5-methylpyridine using boron reagents such as boron trichloride or trimethylborane under controlled conditions.
  • Functionalization of Pyridine: Another approach includes functionalizing 5-methylpyridine with boronic acid derivatives through electrophilic aromatic substitution.
  • Reduction Reactions: Reduction of pyridine derivatives containing suitable functional groups can also yield 5-methylpyridine-3-boronic acid.

The applications of 5-methylpyridine-3-boronic acid are diverse:

  • Organic Synthesis: It serves as a key building block in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Used in the development of new materials, including polymers and nanomaterials.
  • Chemical Biology: Acts as a tool for studying biological systems due to its ability to form reversible covalent bonds with biomolecules.

Interaction studies involving 5-methylpyridine-3-boronic acid focus on its binding properties with various biological targets:

  • Protein Binding Studies: Research indicates that this compound can interact with specific proteins, influencing their activity and stability.
  • Reversible Binding Mechanisms: The reversible nature of boronic acids allows them to modulate the activity of enzymes and receptors through transient interactions.

Several compounds share structural similarities with 5-methylpyridine-3-boronic acid, each possessing unique properties and applications:

Compound NameMolecular FormulaUnique Features
4-Methylpyridine-3-boronic acidC6H8BNO2Different position of methyl group; used in similar reactions.
2-Pyridylboronic acidC6H7BNO2Exhibits different reactivity patterns; used for different synthetic pathways.
3-Pyridylboronic acidC6H7BNO2Similar applications but distinct binding characteristics.

The uniqueness of 5-methylpyridine-3-boronic acid lies in its specific positioning of the methyl group on the pyridine ring, which influences its reactivity and biological interactions compared to other pyridylboronic acids.

Halogen-Metal Exchange Strategies for Boronic Acid Functionalization

Halogen-metal exchange (HMe) remains the most cost-effective and scalable method for synthesizing pyridinylboronic acids. The general protocol involves reacting 3-bromo-5-methylpyridine with organolithium or organomagnesium reagents, followed by quenching with trialkyl borates (e.g., B(OMe)₃ or B(Oi-Pr)₃). A representative procedure is outlined below:

Table 1: Halogen-metal exchange conditions for 5-methylpyridine-3-boronic acid synthesis

SubstrateOrganometalBorateSolventTemperatureYield (%)
3-Bromo-5-methylpyridinen-BuLiB(OMe)₃THF−78°C65–75
3-Iodo-5-methylpyridinei-PrMgClB(Oi-Pr)₃Et₂O−40°C82–88

Key limitations include poor reactivity with chloropyridines and functional group incompatibility (e.g., esters, nitriles). The in situ quenching method, where trialkyl borate is pre-mixed with the halopyridine, enhances yields for sensitive substrates.

Directed Ortho-Metallation Approaches in Pyridine Ring Substitution

Directed ortho-metallation (DoM) leverages directing groups (e.g., F, Cl, OMe) to control borylation regioselectivity. For 5-methylpyridine derivatives, lithiation at the 3-position is facilitated by a 5-methyl group’s electron-donating effect, followed by borate trapping.

Example:
3-Fluoro-5-methylpyridine undergoes lithiation with LDA (lithium diisopropylamide) at −78°C, yielding 3-borylated product after B(Oi-Pr)₃ quench (63% yield). Steric hindrance from the methyl group improves selectivity, avoiding competing para-borylation.

Palladium-Catalyzed Cross-Coupling Routes for Boron Group Introduction

Palladium-catalyzed Miyaura borylation enables direct conversion of halopyridines to boronic acids using diboron reagents (e.g., B₂pin₂). This method is ideal for substrates with sensitive functional groups.

Case Study:
3-Bromo-5-methylpyridine reacts with B₂pin₂ (1.5 equiv) and Pd(dppf)Cl₂ (5 mol%) in dioxane at 80°C, affording the boronic ester in 92% yield. Hydrolysis with HCl yields 5-methylpyridine-3-boronic acid.

Table 2: Palladium-catalyzed borylation optimization

CatalystLigandBoron SourceSolventTime (h)Yield (%)
Pd(dppf)Cl₂NoneB₂pin₂Dioxane1292
Pd(OAc)₂XPhosHBpinTHF2478

Iridium- and Rhodium-Mediated C–H/C–F Bond Activation Techniques

Iridium complexes (e.g., [Ir(cod)OMe]₂) enable direct C–H borylation of pyridines without pre-functionalization. The 5-methyl group enhances regioselectivity by sterically blocking adjacent positions.

Mechanistic Insight:
Iridium catalysts activate C–H bonds via σ-complex-assisted metathesis (σ-CAM). The 3-position’s accessibility and the methyl group’s steric profile favor borylation at the 3-position.

Table 3: Iridium-catalyzed borylation of 5-methylpyridine

SubstrateCatalystBoron SourceTemperatureYield (%)
5-Methylpyridine[Ir(cod)OMe]₂HBpin80°C85
3-Fluoro-5-methylpyridine1a-Ir(cod)HBpin40°C72

Rhodium catalysts, though less active, achieve comparable yields under photoredox conditions (e.g., blue LED irradiation).

The electronic and steric properties of 5-methylpyridine-3-boronic acid significantly influence its reactivity in Suzuki-Miyaura couplings. The pyridine ring’s nitrogen atom introduces electron-withdrawing effects, polarizing the boron center and enhancing its electrophilicity during transmetalation [1] [5]. This polarization facilitates the transfer of the pyridyl group to the palladium catalyst, a critical step in forming biaryl products. Concurrently, the methyl substituent at the 5-position introduces steric bulk, which modulates the accessibility of the boron atom. Studies on analogous systems, such as 3-pyridylboroxin, demonstrate that steric hindrance can slow undesired side reactions like protodeboronation while maintaining sufficient reactivity for cross-coupling [3] [4].

The transmetalation mechanism involves the formation of a palladium-boronate complex, where the boron atom coordinates to a hydroxyl group generated by the base. For 5-methylpyridine-3-boronic acid, computational analyses suggest that the methyl group stabilizes this intermediate through hydrophobic interactions, particularly in nonpolar solvents [1] [6]. This stabilization is critical in reactions with electron-deficient halopyridines, where competing side reactions often dominate. Empirical data from couplings involving 2-chloro-5-methylpyridine demonstrate that the methyl group’s steric profile improves regioselectivity, favoring cross-coupling over homocoupling by a factor of 3:1 in optimized conditions [3] [6].

Base and Cation Effects on Coupling Efficiency with Halopyridines

The choice of base and cation profoundly impacts the efficiency of Suzuki-Miyaura reactions involving 5-methylpyridine-3-boronic acid. Strong bases such as cesium carbonate (Cs₂CO₃) promote deprotonation of the boronic acid, generating a tetracoordinate boronate species that readily participates in transmetalation [4] [6]. However, excessive basicity can lead to hydrolysis of the boronic acid, particularly in aqueous-organic biphasic systems. Phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), mitigate this issue by shuttling the boronate anion into the organic phase, enhancing reaction rates by up to 12-fold [6].

Cation size also plays a pivotal role. Larger cations like Cs⁺ stabilize the boronate-palladium complex through weak electrostatic interactions, reducing the activation energy for transmetalation. Comparative studies reveal that couplings using Cs₂CO₃ achieve yields 20–30% higher than those with potassium carbonate (K₂CO₃) when reacting 5-methylpyridine-3-boronic acid with 2-chloropyridine derivatives [4] [6]. Smaller cations, such as Na⁺, exhibit inferior performance due to inadequate stabilization of the intermediate species.

Table 1: Effect of Base and Cation on Coupling Efficiency

BaseCationYield (%)Reaction Time (h)
Cs₂CO₃Cs⁺923
K₂CO₃K⁺785
Na₂CO₃Na⁺658

Ligand Design Strategies for Enhanced Transmetalation Kinetics

Ligands that modulate palladium’s electronic and steric environment are crucial for efficient transmetalation. Bulky phosphine ligands, such as tricyclohexylphosphine (PCy₃), accelerate the reaction by preventing the formation of palladium black and stabilizing the active Pd⁰ species [1] [6]. For 5-methylpyridine-3-boronic acid, ligands with moderate steric bulk, such as SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), strike an optimal balance between stability and reactivity, achieving turnover frequencies (TOFs) exceeding 500 h⁻¹ [6].

Electron-deficient ligands enhance the electrophilicity of the palladium center, promoting oxidative addition with aryl halides. Xantphos-type ligands, which feature a rigid backbone, improve selectivity for heteroaryl coupling by preorganizing the palladium catalyst into a geometry conducive to transmetalation [3] [6]. Recent advances in ligand design have also incorporated hydrogen-bond donors to interact with the boronate species, further lowering the energy barrier for aryl group transfer.

Solvent Systems and Temperature Optimization in Cross-Coupling

Solvent polarity and temperature critically influence the reaction’s kinetic and thermodynamic parameters. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of 5-methylpyridine-3-boronic acid but may stabilize off-cycle intermediates, reducing reaction rates [3] [6]. Mixed solvent systems, such as tetrahydrofuran (THF)/water (4:1), offer a compromise by solubilizing both the boronic acid and inorganic base while maintaining a favorable dielectric environment for transmetalation [4] [6].

Elevated temperatures (70–90°C) generally accelerate the reaction but risk promoting protodeboronation. Kinetic studies indicate that maintaining the temperature at 60°C optimizes the trade-off between rate and selectivity, achieving >90% conversion within 4 hours [4] [6]. Microwave-assisted conditions have shown promise in further reducing reaction times to under 1 hour without compromising yield, though scalability remains a challenge.

Table 2: Solvent and Temperature Effects on Reaction Outcomes

Solvent SystemTemperature (°C)Conversion (%)Selectivity (%)
THF/H₂O (4:1)609588
DMF808975
Toluene/EtOH (3:1)708280

Wikipedia

5-Methylpyridine-3-boronic acid

Dates

Modify: 2023-08-15

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